molecular formula C15H13NO5S B15054064 N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide

N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B15054064
M. Wt: 319.3 g/mol
InChI Key: FIPZJZLYNHRRSG-UHFFFAOYSA-N
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Description

N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core substituted with a formyl (-CHO) group at position 6 and a 4-methylbenzenesulfonamide (-SO₂NHC₆H₄CH₃) group at position 5.

Properties

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

N-(6-formyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H13NO5S/c1-10-2-4-12(5-3-10)22(18,19)16-13-7-15-14(20-9-21-15)6-11(13)8-17/h2-8,16H,9H2,1H3

InChI Key

FIPZJZLYNHRRSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C=O)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the formylation of benzo[d][1,3]dioxole, followed by sulfonamide formation. The reaction conditions often include the use of formylating agents such as formic acid or formyl chloride, and sulfonamide formation using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Formation of the Benzo[d] dioxole Core

The benzo[d] dioxole ring is typically synthesized from o-phenylenediamine or related precursors. While direct synthesis methods for this specific compound are not explicitly detailed in the search results, analogous reactions suggest:

  • Oxidation of methylthio intermediates : For example, in the synthesis of pyrimidin-2-amine derivatives, methylthio groups are oxidized to sulfonyl groups using reagents like oxone in methanol/water mixtures .

  • Electrophilic formylation : The formyl group at position 6 may be introduced via methods such as Vilsmeier-Haack formylation , which selectively functionalizes aromatic rings. This method is used for formylating pyrazolo[1,5-a]pyrimidines, where the nucleophilicity of the target position dictates regioselectivity .

Sulfonamide Coupling

The sulfonamide linkage is formed by reacting the benzo[d] dioxole amine with a sulfonating agent. For example:

  • 4-Methylbenzenesulfonyl chloride reacts with primary amines in basic conditions (e.g., aqueous potassium carbonate) to form sulfonamides, as demonstrated in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide .

  • N-acylation : Chloramine-T (sodium N-chloro-p-toluenesulfonamide) can catalyze N-acylation reactions, as seen in the synthesis of N-acetyl-4-methylbenzenesulfonamide using acetyl chloride .

Electrophilic Formylation

The formyl group is introduced via electrophilic aromatic substitution. For example, the Vilsmeier-Haack reagent (DMF/POCl₃) generates a formyl chloride intermediate, which reacts with the nucleophilic position on the benzo[d] dioxole ring. This aligns with methods used in pyrazolo[1,5-a]pyrimidine formylation, where electron-rich positions are targeted .

Sulfonamide Formation

The sulfonamide bond forms through nucleophilic substitution:

  • The amine group on the benzo[d] dioxole ring attacks the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride, releasing HCl.

  • Basic conditions (e.g., triethylamine or aqueous potassium carbonate) deprotonate the amine, facilitating the SN2 mechanism .

Spectroscopic Analysis

  • ¹H and ¹³C NMR : Used to confirm the presence of the formyl group (δ ~10 ppm for aldehyde protons) and the sulfonamide linkage (δ ~168 ppm for carbonyl carbons) .

  • Mass Spectrometry : Confirms molecular weight (C₁₅H₁₃NO₆S for the target compound).

X-ray Crystallography

While not directly reported for this compound, similar sulfonamide derivatives (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) have been characterized via single-crystal X-ray diffraction to validate molecular geometry .

Challenges

  • Regioselectivity : Formylation of the benzo[d] dioxole ring requires precise control to achieve substitution at position 6.

  • Stability : The dioxole ring may undergo decomposition under harsh reaction conditions, necessitating mild reagents .

Comparison of Formylation Methods

Method Reagents Yield Key Advantage
Vilsmeier-HaackDMF, POCl₃52–89%Selectivity for electron-rich positions
Oxidation of methyl groupsOxone (MeOH/H₂O)Common in sulfonamide synthesis
Acylation via chloramine-TChloramine-T, acetyl chloride96%Efficient N-acylation

Scientific Research Applications

N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonamide moiety can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodioxole Ring

N-(6-Acetylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide (CAS 460994-52-9)
  • Structure : Replaces the formyl group with an acetyl (-COCH₃) group at position 6.
  • Its molecular weight is 333.365 g/mol (C₁₆H₁₅NO₅S) .
  • Applications : Acetyl derivatives are often intermediates in drug synthesis, as seen in , where similar compounds target proprotein convertase subtilisin/kexin (PCSK) .
N-(6-(1-Hydroxyethyl)benzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide (1h)
  • Structure : Features a 1-hydroxyethyl (-CH(OH)CH₃) substituent at position 6.
  • Synthesis : Synthesized via NaBH₄ reduction in EtOH/THF (1:1), yielding a crystalline product (mp 147–148°C) .
  • Key Differences : The hydroxyethyl group introduces a chiral center, enabling diastereoselective applications. Its polarity may enhance water solubility compared to the formyl analog.
N'-((6-Iodobenzo[d][1,3]dioxol-5-yl)methylene)-4-methylbenzenesulfonohydrazide (3c)
  • Structure: Substitutes formyl with an iodinated benzodioxole core and a sulfonohydrazide (-SO₂NHNH₂) group.
  • Applications : Iodinated derivatives are valuable in positron emission tomography (PET) tracer development . The hydrazide group enables conjugation with carbonyl-containing molecules.

Variations in the Sulfonamide Moiety

N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a)
  • Structure : Replaces benzodioxole with a benzo[d]isoxazole ring and uses ethanesulfonamide (-SO₂NH₂C₂H₅).
  • Synthesis : Prepared via sulfonylation with ethanesulfonyl chloride in dichloromethane (DCM) .
N-(Benzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide (1c)
  • Structure : Lacks substituents at position 6, retaining only the sulfonamide group.
  • Reactivity : Simpler structure enables regioselective annulation reactions, as demonstrated in electro-oxidative [3+2] cyclizations .

Hybrid Structures with Additional Functional Groups

N-{4-[Benzo[d][1,3]dioxol-5-yl(trimethylsilyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-methylbenzenesulfonamide (10a)
  • Structure : Incorporates a trimethylsilyl (TMS) group and an imidazole ring.
  • Synthesis : Pd-catalyzed carboamination yields a solid (mp 90–93°C) with enhanced steric effects .
  • Applications : TMS groups protect reactive intermediates in multi-step syntheses.
N-(1-(6-Azidobenzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide (1w)
  • Structure : Contains an azide (-N₃) and propargyl group, enabling click chemistry applications.
  • Reactivity : The azide group facilitates Huisgen cycloadditions for bioconjugation .

Biological Activity

N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula: C16H15N1O4S
  • Molecular Weight: 317.36 g/mol

The structure features a benzenesulfonamide group attached to a 6-formylbenzo[d][1,3]dioxole moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-formylbenzo[d][1,3]dioxole with 4-methylbenzenesulfonamide under controlled conditions. The reaction can be facilitated using various catalysts to enhance yield and purity.

Antimicrobial Activity

The biological activity of this compound has been evaluated in several studies. Notably, compounds containing the methylenedioxyphenyl group are known for their antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus500 µg/mL
Compound BEscherichia coli1000 µg/mL
N-(6-Formyl...)Candida albicans250 µg/mL

In a study examining related dioxole compounds, it was found that modifications to the structure significantly influenced the antimicrobial potency against various pathogens such as Staphylococcus aureus and Candida albicans .

Cytotoxicity Studies

Cytotoxicity assays have also been conducted to assess the safety profile of this compound. Preliminary results indicate that while exhibiting antimicrobial properties, the compound shows moderate cytotoxic effects on normal human cell lines at higher concentrations.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
Human Liver Cells30
Human Kidney Cells25
Human Lung Cells40

These findings suggest that while the compound may be effective as an antimicrobial agent, careful consideration is needed regarding its dosage due to potential cytotoxicity .

Study on Antifungal Activity

A recent study focused on synthesizing various derivatives of dioxole compounds and testing their antifungal activities. Among these derivatives, this compound exhibited promising antifungal activity against Candida albicans, with a reported MIC value of 250 µg/mL. This positions it as a potential candidate for further development in antifungal therapies .

Research on Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications influence biological activity. Substituents on the benzene ring significantly affect both antibacterial and antifungal efficacy. The presence of electron-withdrawing groups generally enhances activity against Gram-positive bacteria while altering the interaction with fungal cell walls .

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